molecular formula C24H22N2O2 B3739736 N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide

Cat. No. B3739736
M. Wt: 370.4 g/mol
InChI Key: DMBMPSJFVFLACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it has been synthesized using different methods.

Mechanism of Action

DMCM acts as a positive allosteric modulator of GABA receptors, which means that it enhances the activity of GABA at its binding site without directly binding to the receptor. This results in an increase in the inhibitory effects of GABA on neurotransmission.
Biochemical and Physiological Effects:
DMCM has been shown to have a range of biochemical and physiological effects. In addition to its effects on GABA receptors, DMCM has been shown to increase the release of acetylcholine in the brain and to have anticonvulsant properties. It has also been studied for its potential use as an anxiolytic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMCM for lab experiments is its ability to enhance the binding of GABA to its receptors, which can be useful for studying the role of GABA in neurotransmission. However, one limitation is that DMCM has been shown to have some toxic effects, particularly at high doses.

Future Directions

There are several areas of future research that could be explored with DMCM. One potential area is its use as a therapeutic agent for the treatment of anxiety disorders or epilepsy. Another area of interest is its potential use as a tool for studying the role of GABA in neurotransmission. Further research could also explore the development of new compounds based on the structure of DMCM with improved pharmacological properties.

Scientific Research Applications

DMCM has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a ligand for GABA receptors, which are involved in the regulation of neurotransmission. DMCM has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.

properties

IUPAC Name

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-14-6-5-7-18(10-14)23(27)25-20-13-19(9-8-15(20)2)24-26-21-11-16(3)17(4)12-22(21)28-24/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBMPSJFVFLACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
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N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
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N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
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N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
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N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
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N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide

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